5,6-Chrysenedione

Descripción

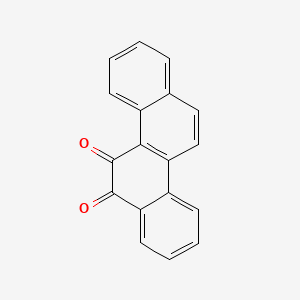

Structure

3D Structure

Propiedades

IUPAC Name |

chrysene-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGMNNQOPOLCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174509 | |

| Record name | 5,6-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-10-7 | |

| Record name | Chrysenequinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Chrysenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-CHRYSENEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,12-DIHYDROCHRYSENE-11,12-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-CHRYSENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ6R8Y75B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Chrysenedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5,6-chrysenedione, a quinone derivative of the polycyclic aromatic hydrocarbon chrysene (B1668918). This document details the core synthetic methodology, experimental protocols, and characterization data to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Synthesis Pathway: Direct Oxidation of Chrysene

The most direct and established method for the synthesis of this compound is the oxidation of its parent aromatic hydrocarbon, chrysene. This reaction selectively targets the electron-rich K-region (the 5,6-bond) of the chrysene molecule. The preferred and most commonly cited method for this transformation is the use of a strong oxidizing agent, chromium trioxide, in a suitable solvent such as glacial acetic acid.[1]

The reaction proceeds by the electrophilic attack of the chromic acid species on the 5,6-double bond of chrysene, leading to the formation of the corresponding dione. The use of glacial acetic acid as a solvent is crucial as it facilitates the dissolution of the chrysene starting material and is relatively stable to the oxidizing conditions.

Experimental Protocol: Chromic Acid Oxidation of Chrysene

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures for the oxidation of polycyclic aromatic hydrocarbons.

Materials:

-

Chrysene

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Water

-

Petroleum ether (or other suitable non-polar solvent for crystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Ice-salt bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Preparation of the Oxidizing Agent: In a separate flask, a solution of chromium trioxide is prepared in a mixture of water and glacial acetic acid.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with a solution of chrysene dissolved in glacial acetic acid.

-

Reaction Execution: The flask containing the chrysene solution is cooled in an ice-salt bath to a temperature of 0-5 °C. The prepared chromium trioxide solution is then added dropwise from the dropping funnel to the stirred chrysene solution over a period of 2-3 hours. The temperature of the reaction mixture should be carefully maintained between 10-15 °C throughout the addition.

-

Reaction Monitoring and Work-up: After the addition is complete, the stirring is continued overnight, allowing the reaction mixture to gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, the dark green solution is poured into a large volume of cold water to precipitate the crude product.

-

Purification: The precipitated yellow solid is collected by filtration, washed thoroughly with water, and dried. The crude this compound can then be purified by crystallization from a suitable solvent, such as petroleum ether, to yield the final product as yellow needles.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₀O₂ | [2] |

| Molecular Weight | 258.27 g/mol | [3][4] |

| Melting Point | 239.5 °C | [3][4] |

| Appearance | Dark Orange to Very Dark Orange Solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Mass Spectrum | Available | [5] |

Visualization of the Synthesis Pathway

The following diagram illustrates the direct oxidation of chrysene to this compound.

Caption: Synthetic pathway for this compound via oxidation.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

References

- 1. govinfo.gov [govinfo.gov]

- 2. 5,6-Chrysenedione | CymitQuimica [cymitquimica.com]

- 3. 5,6-CHRYSENEQUINONE CAS#: 2051-10-7 [m.chemicalbook.com]

- 4. 2051-10-7 CAS MSDS (5,6-CHRYSENEQUINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to 5,6-Chrysenedione (CAS Number: 2051-10-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Chrysenedione, a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene (B1668918), is a compound of significant interest in toxicology and carcinogenesis research. As a metabolite of chrysene, a known environmental pollutant, understanding its chemical properties, biological activities, and mechanisms of action is crucial for assessing the health risks associated with chrysene exposure. This technical guide provides a comprehensive overview of this compound, including its synthesis, purification, physicochemical properties, and known biological effects, with a focus on experimental details and underlying signaling pathways.

Chemical and Physical Properties

This compound is a solid, typically appearing as a dark orange to very dark orange substance.[1] It is characterized by its fused four-ring aromatic structure with two ketone functional groups at the 5 and 6 positions.[2] Due to its polycyclic aromatic nature, it is largely insoluble in water but exhibits slight solubility in organic solvents such as chloroform (B151607) and methanol.[1]

| Property | Value | Reference(s) |

| CAS Number | 2051-10-7 | [2] |

| Molecular Formula | C₁₈H₁₀O₂ | [2] |

| Molecular Weight | 258.27 g/mol | [2] |

| Melting Point | 239.5 °C | [1] |

| Boiling Point (estimated) | 341.53 °C | [1] |

| Density (estimated) | 1.2261 g/cm³ | [1] |

| Appearance | Dark Orange to Very Dark Orange Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Synthesis and Purification

The primary method for the synthesis of this compound is through the oxidation of its parent compound, chrysene.[3]

Experimental Protocol: Oxidation of Chrysene

Materials:

-

Chrysene

-

Chromium trioxide (CrO₃) or Potassium permanganate (B83412) (KMnO₄)[3]

-

Acetic acid (solvent)

-

Appropriate workup and purification solvents (e.g., water, petroleum ether)[4]

Procedure (General):

-

Dissolve chrysene in glacial acetic acid.

-

Slowly add the oxidizing agent (e.g., a solution of chromium trioxide in acetic acid) to the chrysene solution while stirring.[4]

-

Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of water to precipitate the crude product.[4]

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Dry the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., petroleum ether, ethanol/water)[4][5]

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.[5]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity and Cytotoxicity

This compound has been investigated for its potential biological effects, particularly its cytotoxicity and genotoxicity. A notable study examined its impact on human skin keratinocytes (HaCaT cells).

Cytotoxicity in HaCaT Cells

A study comparing the effects of 6-aminochrysene (6AC) and its photoproduct, this compound, on HaCaT cells under ultraviolet A (UVA) irradiation found that this compound was less photocytotoxic than its parent compound.[6] Cell viability, assessed by the fluorescein (B123965) diacetate (FDA) uptake test, decreased in a dose-dependent manner for this compound at concentrations ranging from 0.05 to 25 µM when exposed to UVA radiation.[6]

Genotoxicity in HaCaT Cells

The same study also evaluated the genotoxicity of this compound using the comet assay to detect DNA damage.[6] The results indicated that this compound was not photogenotoxic to HaCaT cells under the experimental conditions, as no significant DNA damage was observed with or without UVA irradiation.[6]

Experimental Protocol: Fluorescein Diacetate (FDA) Cytotoxicity Assay (General)

Principle: This assay measures cell viability based on the enzymatic conversion of the non-fluorescent FDA into the fluorescent product fluorescein by intracellular esterases in living cells.[7]

Procedure:

-

Culture HaCaT cells in a 96-well plate to the desired confluence.

-

Expose the cells to various concentrations of this compound (e.g., 0.05, 0.25, 0.5, 2.5, 5, 25 µM) in the presence or absence of a controlled dose of UVA irradiation.[6]

-

After the incubation period, wash the cells with a suitable buffer.

-

Add a working solution of FDA to each well and incubate for a specific time to allow for the enzymatic conversion.

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for fluorescein.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Protocol: Comet Assay for DNA Damage (General)

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail."[8]

Procedure:

-

Treat HaCaT cells with this compound at various concentrations, with and without UVA irradiation.[6]

-

Embed the treated cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions to unwind the DNA and allow fragments to migrate.

-

Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Potential Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, its nature as a PAH quinone and its relationship to the carcinogen chrysene suggest the potential involvement of several key cellular pathways.

DNA Damage and Repair Pathways

The formation of DNA adducts is a common mechanism of carcinogenesis for PAHs.[9] Although one study indicated a lack of photogenotoxicity for this compound in HaCaT cells, other PAH quinones are known to induce DNA damage through the generation of reactive oxygen species (ROS) and the formation of unstable DNA adducts.[6] This suggests that pathways involved in sensing and repairing DNA damage, such as base excision repair (BER) and nucleotide excision repair (NER), could be relevant.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is a key regulator of cellular responses to many PAHs.[10][11] Upon binding of a ligand, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1).[12] While direct binding of this compound to the AhR has not been extensively studied, it is plausible that it could modulate this pathway, either as a ligand itself or as a metabolite of chrysene which is known to activate AhR.[10]

Oxidative Stress and the Nrf2 Pathway

PAH quinones are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress.[13] A key cellular defense mechanism against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of cytoprotective enzymes.[14] It is plausible that this compound could induce oxidative stress, thereby activating the Nrf2 pathway as a protective response.

Conclusion

This compound is a chemically and biologically significant derivative of chrysene. While current research indicates it may be less photocytotoxic and non-photogenotoxic in skin cells compared to its parent amine, its potential to induce cellular stress and interact with key signaling pathways warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in drug development and toxicology to further explore the effects and mechanisms of this important PAH quinone. Future research should focus on elucidating its direct interactions with cellular targets and its role in the broader context of chrysene-induced carcinogenesis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. scienceopen.com [scienceopen.com]

- 3. govinfo.gov [govinfo.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Comparing cytotoxicity and genotoxicity in HaCaT cells caused by 6-aminochrysene and 5,6-chrysenequinone under ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Improved alkaline comet assay protocol for adherent HaCaT keratinocytes to study UVA-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of DNA adducts in mouse skin treated with metabolites of chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative Stress-Induced Misfolding and Inclusion Formation of Nrf2 and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chrysene-5,6-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysene-5,6-dione, an oxidized derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene (B1668918), is a molecule of significant interest in the fields of toxicology, environmental science, and drug development. As a metabolite of chrysene, its formation is often linked to the metabolic activation of the parent compound, a process with implications for carcinogenesis. This document provides a comprehensive technical overview of the known physical and chemical properties of chrysene-5,6-dione, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including its relationship with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. All quantitative data are presented in structured tables, and key processes are visualized using logical and workflow diagrams to facilitate understanding.

Physical and Chemical Properties

Chrysene-5,6-dione is an ortho-quinone derivative of chrysene, with two carbonyl groups located in the most reactive "K-region" of the chrysene backbone. This structural feature governs its physical characteristics and chemical reactivity.

Physical Properties

The key physical properties of chrysene-5,6-dione are summarized in the table below. These properties are essential for its handling, purification, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₀O₂ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| CAS Number | 2051-10-7 | [1] |

| Appearance | Dark Orange to Very Dark Orange Solid | [1] |

| Melting Point | 239.5 °C | [1] |

| Boiling Point | 341.53 °C (rough estimate) | [1] |

| Density | 1.2261 g/cm³ (rough estimate) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [1] |

Chemical Properties

Chrysene-5,6-dione is also known by the synonyms 5,6-chrysenedione, 5,6-chrysoquinone, and chrysenequinone.[1] Its chemical behavior is dominated by the electrophilic nature of the ortho-quinone moiety.

-

Reactivity : As a quinone, it can undergo reduction to the corresponding hydroquinone (B1673460) (chrysene-5,6-diol). It is susceptible to nucleophilic attack and can participate in Diels-Alder reactions. The K-region dione (B5365651) is a product of the metabolic oxidation of chrysene.[2]

-

Stability : The compound is a stable solid under standard conditions. However, like many quinones, it may be sensitive to light and strong reducing agents.

Spectroscopic Data

| Spectroscopic Technique | Expected/Observed Characteristics | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 258. Key fragments corresponding to the sequential loss of carbonyl groups (m/z 230 for [M-CO]⁺ and m/z 202 for [M-2CO]⁺). | [1] |

| Infrared (IR) Spectroscopy | Strong absorption bands are expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibrations of the dione functional group. Aromatic C-H and C=C stretching bands are also expected. | [3] |

| ¹H Nuclear Magnetic Resonance (NMR) | The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-9.0 ppm), consistent with the 10 protons on the chrysene backbone. The symmetry of the dione will influence the specific chemical shifts and coupling constants. | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for the carbonyl carbons are expected to appear significantly downfield (δ > 180 ppm). The remaining 16 aromatic carbons will produce a complex set of signals in the δ 120-150 ppm range. | [1][5] |

| UV-Visible (UV-Vis) Spectroscopy | The extended π-conjugated system is expected to show strong absorption bands in the UV and visible regions, contributing to its orange color. The exact λmax values depend on the solvent used. | [6][7] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the synthesis and study of chrysene-5,6-dione.

Synthesis: Oxidation of Chrysene

Chrysene-5,6-dione can be synthesized by the direct oxidation of chrysene. The K-region (the 5,6-double bond) is particularly susceptible to oxidation.[2] A typical laboratory-scale protocol is outlined below.

Materials:

-

Chrysene

-

Glacial Acetic Acid

-

Chromium Trioxide (CrO₃) or Sodium Dichromate (Na₂Cr₂O₇)

-

Methanol

-

Dichloromethane (B109758) or Chloroform

-

Sodium Bisulfite

-

Distilled Water

Procedure:

-

Dissolution: Dissolve chrysene in a minimal amount of hot glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Preparation of Oxidant: In a separate beaker, prepare a solution of the oxidizing agent (e.g., chromium trioxide) in a small amount of water and glacial acetic acid.

-

Oxidation Reaction: Slowly add the oxidant solution dropwise to the hot, stirring chrysene solution. The reaction is exothermic and the color of the mixture will change.

-

Reaction Monitoring: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting chrysene spot has disappeared.

-

Quenching and Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of ice-cold water. The crude chrysene-5,6-dione will precipitate as a solid. If chromium reagents are used, add sodium bisulfite to reduce any excess oxidant.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with distilled water until the filtrate is colorless and neutral.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and a chlorinated solvent (e.g., dichloromethane or chloroform), to yield the final product as dark orange crystals.[8]

Caption: A typical workflow for the synthesis and purification of chrysene-5,6-dione.

Spectroscopic Analysis Protocol

Objective: To confirm the identity and purity of the synthesized chrysene-5,6-dione.

-

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample (~1 mg) with dry potassium bromide (~100 mg) and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum from a thin film by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

-

-

UV-Vis Spectroscopy:

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Use Electron Ionization (EI) to obtain fragmentation patterns that aid in structural confirmation.[1]

-

Biological Activity and Toxicological Profile

The biological activity of chrysene-5,6-dione is intrinsically linked to its role as a metabolite of chrysene. PAHs like chrysene are generally not reactive themselves but undergo metabolic activation to exert their toxic and carcinogenic effects.[10]

Role in Metabolic Activation via the Aryl Hydrocarbon Receptor (AhR)

Chrysene is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10] The activation of AhR is a critical initiating event in the toxicity of many PAHs.

-

AhR Pathway Activation: Chrysene enters the cell and binds to the cytosolic AhR, which is complexed with heat shock proteins (e.g., HSP90).

-

Nuclear Translocation: This binding event causes the complex to translocate into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).

-

Gene Transcription: Binding to XREs initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1.[10]

-

Metabolite Formation: These induced enzymes, particularly CYP1A1, are responsible for metabolizing chrysene. The primary oxidation occurs at the K-region, leading to the formation of chrysene-5,6-oxide, which can be further processed to chrysene-5,6-dione.

Caption: Activation of the AhR pathway by chrysene leads to the synthesis of metabolic enzymes that produce chrysene-5,6-dione.

Cytotoxicity and Genotoxicity

While the parent compound chrysene and its diol-epoxide metabolites are known carcinogens, the specific toxicological profile of chrysene-5,6-dione is less characterized. However, available studies provide some insights:

-

Photocytotoxicity: In a study comparing 6-aminochrysene (6AC) and its photoproduct, chrysene-5,6-dione, it was found that the dione was less photocytotoxic than the parent 6AC in human skin HaCaT cells when exposed to UVA irradiation.[11]

-

Photogenotoxicity: The same study concluded that chrysene-5,6-dione was not photogenotoxic (did not cause DNA damage) under the experimental conditions, whereas its precursor was.[11]

-

Anticancer Potential: Quinones are a major class of anticancer agents, and various chrysene derivatives have been synthesized and evaluated for their potential as anticancer drugs.[12][13] This suggests that the dione moiety on a chrysene scaffold could be a starting point for the development of novel therapeutic agents, although the activity of chrysene-5,6-dione itself is not extensively documented in this context.

Conclusion and Future Directions

Chrysene-5,6-dione is a key metabolite in the bioactivation pathway of chrysene. Its physical and chemical properties are defined by its ortho-quinone structure on a large polycyclic aromatic framework. While detailed protocols for its synthesis exist, comprehensive public data on its full spectroscopic characterization and biological activity remain areas for further research. Understanding the specific interactions of chrysene-5,6-dione with cellular targets beyond its role as a metabolite is crucial for fully elucidating the toxicological risks associated with chrysene exposure. Furthermore, exploring the potential of the chrysene-dione scaffold in medicinal chemistry could yield novel therapeutic compounds.

Caption: The oxidative and reductive relationship between chrysene and its 5,6-dione/diol derivatives.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Chrysene(218-01-9) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]

- 9. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparing cytotoxicity and genotoxicity in HaCaT cells caused by 6-aminochrysene and 5,6-chrysenequinone under ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinogenicity of Polycyclic Aromatic Hydrocarbon Quinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants known for their carcinogenic properties. While the parent PAHs are often inert, their metabolic activation to various reactive intermediates, including quinones, is a critical step in their mechanism of toxicity. This technical guide provides a comprehensive overview of the current understanding of the carcinogenicity of PAH quinones. It delves into their primary mechanisms of action, including the formation of DNA adducts and the generation of reactive oxygen species (ROS), and explores the subsequent activation of key cellular signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document summarizes quantitative data on tumor incidence and in vitro assays in structured tables for comparative analysis, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological processes.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds containing two or more fused aromatic rings, formed from the incomplete combustion of organic materials.[1] Human exposure to PAHs is widespread and occurs through various sources, including polluted air, contaminated food and water, and tobacco smoke.[2][3] While many PAHs are procarcinogens, their metabolic conversion to reactive metabolites, such as dihydrodiol epoxides and quinones, is a key determinant of their carcinogenic potential.[2]

PAH quinones are of particular interest due to their dual modes of toxicity: direct interaction with cellular macromolecules and the ability to redox cycle, leading to the continuous production of reactive oxygen species (ROS).[2][4] This guide will focus specifically on the carcinogenic effects of PAH quinones, providing a detailed examination of their mechanisms of action and the experimental evidence supporting their role in cancer development.

Mechanisms of Carcinogenicity

The carcinogenicity of PAH quinones is a multifactorial process involving both genotoxic and non-genotoxic mechanisms. These can be broadly categorized into two main pathways: DNA damage through adduct formation and oxidative stress, and the subsequent dysregulation of cellular signaling pathways.

DNA Damage

2.1.1. DNA Adduct Formation

PAH quinones are electrophilic compounds that can react with nucleophilic sites on DNA bases, forming covalent adducts.[5] These adducts can disrupt the normal structure of DNA, leading to mutations during DNA replication and transcription if not repaired. The formation of DNA adducts is considered a critical initiating event in chemical carcinogenesis.[5] The levels of PAH-DNA adducts have been observed to be dose-dependent with increasing concentrations of the parent PAH, benzo[a]pyrene.[3]

2.1.2. Oxidative DNA Damage

A significant mechanism of PAH quinone-induced genotoxicity is their ability to participate in redox cycling. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical (O₂⁻). This futile cycle can lead to the excessive production of ROS, including superoxide, hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[2][6] These ROS can induce oxidative damage to DNA, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a mutagenic base modification that can result in G:C to T:A transversions.[6] Studies have shown that PAH o-quinones can generate significant amounts of 8-oxo-dG.[7]

Activation of Cellular Signaling Pathways

PAH quinones can also exert their carcinogenic effects by modulating key cellular signaling pathways that regulate xenobiotic metabolism, oxidative stress response, and cell proliferation.

2.2.1. Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs and related compounds.[1][8] Upon binding to ligands, including some PAH quinones, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes.[8] This leads to the induction of a battery of drug-metabolizing enzymes, including cytochrome P450s (CYPs) like CYP1A1 and CYP1B1.[1] While this is a detoxification pathway, the induction of these enzymes can also lead to the increased metabolic activation of parent PAHs, creating a positive feedback loop that enhances their carcinogenicity. Several PAH quinones have been shown to be potent activators of the AhR.[4][8]

2.2.2. Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[9][10] Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1. However, in the presence of electrophiles or ROS, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and drives the expression of a wide array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][11] Several PAH derivatives, including quinones, can activate the Nrf2/ARE pathway as an adaptive response to the oxidative stress they induce.[9]

Data Presentation

The following tables summarize quantitative data from various studies on the carcinogenicity of PAH quinones.

Table 1: In Vivo Tumor Incidence of Selected PAHs

| Compound | Species/Strain | Route of Administration | Dose | Tumor Type | Tumor Incidence (%) | Reference |

| Benzo[a]pyrene | Mouse/Swiss | Dermal | 0.1% or 0.5% solution, thrice weekly | Skin papillomas and carcinomas | 70-95 | [12] |

| Benzo[a]pyrene | Hamster | Inhalation | 46.5 mg/m³ | Pharynx and larynx tumors | Not specified | [13] |

| Benzo[b]fluoranthene | Mouse/NMRI | Dermal | 3.4 µg, twice weekly | Skin tumors | Not specified | [12] |

| Dibenz[a,h]anthracene | Mouse/Strain A/J | Intraperitoneal injection | Not specified | Lung tumors | Increased incidence | [14] |

| Dibenz[a,h]anthracene | Rat | Intrapulmonary implantation | Not specified | Lung tumors | Increased incidence | [14] |

Table 2: In Vitro DNA Adduct Formation by PAHs

| Compound | Cell Line/Tissue | Concentration/Dose | Adduct Level (adducts/10⁸ nucleotides) | Assay Method | Reference |

| PAH mixture | Human lymphocytes (smokers) | Environmental | 4.38 | ELISA | [15] |

| PAH mixture | Human lymphocytes (non-smokers) | Environmental | 1.35 | ELISA | [15] |

| PAH mixture | Human breast cancer cases | Environmental | 5.48 | ELISA | [16] |

| PAH mixture | Human healthy controls | Environmental | 5.37 | ELISA | [16] |

| PAH mixture | Human lymphocytes (dry season) | Environmental | 10.66 | CIA | [17] |

| PAH mixture | Human lymphocytes (rainy season) | Environmental | 9.50 | CIA | [17] |

Table 3: In Vitro AhR Activation by PAH Quinones and Related Compounds

| Compound | Cell Line | Concentration | Fold Induction (relative to control) | Reporter Assay | Reference |

| 11H-Benzo[a]fluoren-11-one | Mouse Hepatoma (H1L1) | Not specified | High activity | CALUX | [8] |

| 11H-Benzo[b]fluoren-11-one | Mouse Hepatoma (H1L1) | Not specified | High activity | CALUX | [8] |

| 5,12-Naphthacenequinone | Mouse Hepatoma (H1L1) | Not specified | High activity | CALUX | [8] |

| 1,4-Chrysenequinone | Mouse Hepatoma (H1L1) | Not specified | High activity | CALUX | [8] |

| 7,12-Benz[a]anthracenequinone | Mouse Hepatoma (H1L1) | Not specified | High activity | CALUX | [8] |

| Benzo[k]fluoranthene | Human Hepatoma (HepG2) | 10 µM | ~25 | Luciferase | [1] |

| Benzo[b]fluoranthene | Human Hepatoma (HepG2) | 10 µM | ~20 | Luciferase | [1] |

Table 4: In Vitro Nrf2 Pathway Activation by Quinones

| Compound | Cell Line | Concentration | Endpoint Measured | Result | Reference |

| PCB29-pQ | Human Hepatoma (HepG2) | Not specified | Nrf2, HO-1, NQO1 mRNA and protein | Significant up-regulation | [11] |

| 1-Aminopyrene | Human Lung (A549) | Not specified | Nrf2 nuclear translocation, HO-1 protein | Increased | [9] |

| 3-Aminofluoranthene | Human Lung (A549) | Not specified | Nrf2 nuclear translocation, HO-1 protein | Increased | [9] |

| Hydroquinone derivative (D1) | Human RPE (ARPE-19) | 5 µM | HO-1, NQO1 protein | Dose-dependent induction | [8] |

Table 5: In Vitro ROS Production by PAHs and their Quinones

| Compound | Cell Line | Concentration | Type of ROS Measured | Result | Reference |

| Anthracene | Vascular Smooth Muscle Cells | 5-10 µM | General ROS | Significant increase | [14] |

| 9,10-Anthraquinone | Vascular Smooth Muscle Cells | 5-10 µM | General ROS | Significant increase | [14] |

| Benz(a)anthracene | Vascular Smooth Muscle Cells | 5-10 µM | General ROS | Significant increase | [14] |

| 7,12-Benz(a)anthraquinone | Vascular Smooth Muscle Cells | 5-10 µM | General ROS | Significant increase | [14] |

| Benzo[a]pyrene | Human Lung (A549 & HEL12469) | Various | General ROS | Time-dependent decrease | [1] |

| 3-Nitrobenzanthrone | Human Lung (A549) | Various | Superoxide | Significant increase | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Carcinogenicity Bioassay

-

Objective: To assess the carcinogenic potential of a test substance in a rodent model.

-

Animal Model: Typically, two rodent species are used, with rats and mice being the most common. Both sexes are included.

-

Group Size: A minimum of 50 animals per sex per dose group.

-

Dosing: The test substance is administered via a relevant route of exposure (e.g., oral gavage, dermal application, inhalation) for a major portion of the animal's lifespan (typically 24 months for rats and 18-24 months for mice). At least three dose levels plus a concurrent control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: A full necropsy is performed on all animals. All gross lesions, masses, and representative samples of all major tissues and organs are collected and preserved for histopathological examination.

-

Data Analysis: Tumor incidence and multiplicity are analyzed using appropriate statistical methods to determine the carcinogenic potential of the test substance.

DNA Adduct Analysis (³²P-Postlabeling Assay)

-

Objective: To detect and quantify bulky DNA adducts formed by PAH quinones.

-

Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The labeled adducts are separated by thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging.

-

Procedure:

-

DNA Isolation: Isolate high-molecular-weight DNA from cells or tissues exposed to the PAH quinone.

-

DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): For low adduct levels, enrich the adducted nucleotides using nuclease P1 digestion or butanol extraction.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.

-

TLC Separation: Apply the labeled digest to a polyethyleneimine (PEI)-cellulose TLC plate and develop using a multi-directional chromatography system with different solvent systems to resolve the adducted nucleotides from normal nucleotides.

-

Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film. Quantify the radioactivity in the adduct spots and normalize to the total amount of DNA analyzed.

-

Measurement of Oxidative DNA Damage (Comet Assay)

-

Objective: To detect single and double-strand DNA breaks resulting from oxidative stress.

-

Principle: Single cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

-

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA fragments to migrate.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.

-

AhR Activation (Luciferase Reporter Assay)

-

Objective: To quantify the activation of the AhR signaling pathway by PAH quinones.

-

Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing multiple XREs. Cells are transfected with this reporter plasmid. Activation of the AhR by a ligand leads to the transcription of the luciferase gene, and the resulting luminescence is measured.

-

Procedure:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2, H1L1) and transfect with the XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: Treat the transfected cells with various concentrations of the test PAH quinone, a positive control (e.g., TCDD), and a vehicle control.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control. Plot the fold induction against the compound concentration to determine the EC₅₀ value.

-

Nrf2 Activation (Western Blot Analysis)

-

Objective: To assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2 and the expression of its target proteins.

-

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with a PAH quinone, cellular proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for Nrf2 and its downstream targets (e.g., HO-1, NQO1).

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PAH quinone. For nuclear translocation studies, separate the nuclear and cytoplasmic fractions. Lyse the cells or fractions to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

References

- 1. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species generated by PAH o-quinones cause change-in-function mutations in p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aryl hydrocarbon receptor ligand activity of polycyclic aromatic ketones and polycyclic aromatic quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino-PAHs activated Nrf2/ARE anti-oxidative defense system and promoted inflammatory responses: the regulation of PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Oxidative stress generated by polycyclic aromatic hydrocarbons from ambient particulate matter enhance vascular smooth muscle cell migration through MMP upregulation and actin reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Polycyclic Aromatic Hydrocarbon–DNA Adducts and Breast Cancer: A Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Environmental Sources and Fate of 5,6-Chrysenedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Chrysenedione, a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene (B1668918), is an emerging environmental contaminant of concern. Arising from both abiotic and biotic transformations of its parent compound, this compound's presence in the environment is indicative of the oxidative fate of chrysene. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental sources and fate of this compound. It details the formation pathways, including photochemical oxidation and microbial metabolism, and discusses its potential environmental degradation. The guide also presents available data on its detection, summarizes analytical methodologies, and explores its toxicological significance. This document is intended to serve as a foundational resource for researchers, environmental scientists, and professionals in drug development who are investigating the environmental behavior and impact of PAH derivatives.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants released into the environment from both natural and anthropogenic sources, such as the incomplete combustion of organic materials.[1] Chrysene, a four-ring PAH, is commonly found in the environment and is a constituent of coal tar and creosote.[1][2] While the environmental fate of parent PAHs has been extensively studied, the transformation products of these compounds are gaining increasing attention due to their potential for increased toxicity and mobility.

This compound (also known as chrysene-5,6-quinone) is an oxygenated derivative of chrysene. Its formation represents a key step in the environmental transformation of chrysene. Quinones derived from PAHs are of particular interest due to their redox activity, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems.[3][4] Understanding the sources, fate, and toxicity of this compound is therefore crucial for a comprehensive assessment of the environmental risks associated with chrysene contamination.

Environmental Sources of this compound

The presence of this compound in the environment is directly linked to the transformation of its parent compound, chrysene. The primary formation pathways are believed to be through abiotic oxidation and biotic metabolism.

Abiotic Formation: Photochemical Oxidation

Direct oxidation of chrysene in the environment is a significant source of this compound. The "K-region" of chrysene, which corresponds to the 5- and 6-positions, is susceptible to chemical and photochemical oxidation.[5] In the presence of sunlight and atmospheric oxidants, chrysene can be transformed into this compound. This process is a key pathway for the atmospheric degradation of chrysene.[3] While the atmospheric lifetime of chrysene initiated by OH radicals is estimated to be around 6.4 hours, the specific yield of this compound from this process has not been quantified in the literature.[3]

dot

Caption: Abiotic formation of this compound from chrysene.

Biotic Formation: Microbial Metabolism

Microorganisms play a crucial role in the degradation of PAHs in the environment. While many microbial degradation pathways for chrysene lead to ring cleavage and mineralization, some metabolic routes can result in the formation of this compound. Research has shown that the fungus Polyporus sp. S133 can metabolize chrysene to chrysenequinone.[6] This suggests that biological processes in soil and sediment can be a source of this compound.

dot

Caption: Biotic formation of this compound via microbial metabolism.

Environmental Fate of this compound

The environmental fate of this compound is currently not well understood, with limited data available on its persistence, transport, and degradation. However, based on the behavior of other PAH quinones, several fate processes can be inferred.

Persistence and Degradation

Partially oxidized PAHs, such as quinones, generally exhibit increased water solubility and bioavailability compared to their parent compounds.[7] This could potentially lead to faster microbial degradation. However, the stability of the quinone structure may also contribute to its persistence under certain environmental conditions. Further research is needed to determine the half-life of this compound in various environmental compartments.

Transport

Due to its likely higher polarity compared to chrysene, this compound may have a greater potential for transport in aqueous systems. Its presence in atmospheric particulate matter suggests it can be transported over long distances in the atmosphere.[8]

Environmental Occurrence and Data

To date, there is a significant lack of quantitative data on the concentrations of this compound in environmental matrices such as air, water, soil, and sediment. While some studies have qualitatively identified "chrysenequinone" in atmospheric samples, specific concentrations are not reported.[8]

Table 1: Summary of Environmental Occurrence Data for this compound

| Environmental Matrix | Location | Concentration | Reference |

| Atmospheric Particulate Matter | Not specified | Detected, not quantified | [8] |

| Fungal Culture (from soil) | Laboratory Study | Identified as a metabolite | [6] |

Experimental Protocols for Analysis

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).

Sample Extraction

-

Air Particulate Matter: Extraction from filters is commonly performed using ultrasonication with dichloromethane (B109758) (DCM).[9]

-

Soil and Sediment: Accelerated solvent extraction (ASE) with a mixture of dichloromethane and acetone (B3395972) is an efficient method.[10]

-

Fungal Culture: Extraction from the culture medium can be achieved using ethyl acetate.[6]

Sample Cleanup

Cleanup steps are often necessary to remove interfering compounds from the sample extracts. This can involve solid-phase extraction (SPE) using silica (B1680970) or Florisil cartridges.

Instrumental Analysis

GC-MS is the most common technique for the analysis of PAH quinones.

-

Direct GC-MS Analysis: Some quinones can be analyzed directly by GC-MS.[11]

-

GC-MS with Derivatization: To improve chromatographic properties and sensitivity, derivatization may be employed. For example, quinones can be converted to their more stable diacetyl derivatives.[9]

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Gas Chromatograph | ||

| Column | Capillary column (e.g., TR-5) | [6][10] |

| Injection Mode | Splitless | [12] |

| Carrier Gas | Helium or Hydrogen | [13] |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | [6] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) | [6][9] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [9][12] |

| Monitored Ions (m/z) | 258 (M+), 230 ([M-CO]+) | [6] |

dot

Caption: A typical experimental workflow for the analysis of this compound.

Toxicological Significance

The toxicological data specifically for this compound is limited. However, PAH quinones as a class are known to be mutagenic and genotoxic.[3] Their toxicity is often associated with their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) and oxidative stress. This can result in cellular damage, including DNA damage.[3][14] Further research is needed to determine the specific toxicological profile of this compound, including its potential carcinogenicity and ecotoxicity.

Conclusion and Future Research Directions

This compound is an environmentally relevant transformation product of the PAH chrysene, formed through both abiotic and biotic pathways. While its presence in the environment is expected, there is a significant lack of quantitative data on its occurrence, fate, and toxicity. To better understand the environmental risks associated with this compound, future research should focus on:

-

Developing and validating sensitive analytical methods for the quantification of this compound in various environmental matrices.

-

Conducting monitoring studies to determine the environmental concentrations of this compound in air, water, soil, and sediment.

-

Investigating the degradation kinetics of this compound under different environmental conditions to assess its persistence.

-

Evaluating the ecotoxicity and human health effects of this compound to establish its toxicological profile.

A more comprehensive understanding of the environmental sources and fate of this compound will enable a more accurate assessment of the overall environmental impact of chrysene pollution.

References

- 1. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polycyclic aromatic hydrocarbons and their quinones modulate the metabolic profile and induce DNA damage in human alveolar and bronchiolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Chrysene-5,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysene-5,6-dione, a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene (B1668918), holds a significant place in the study of chemical carcinogenesis and materials science. As a metabolite of chrysene, a known environmental pollutant, understanding its formation, properties, and biological interactions is crucial for toxicological and drug development research. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of chrysene-5,6-dione, including detailed experimental protocols, key physicochemical data, and an exploration of its biological significance.

Discovery and Historical Context

The history of chrysene-5,6-dione is intrinsically linked to the broader investigation of polycyclic aromatic hydrocarbons and their role in cancer. Chrysene itself was first isolated from coal tar, and its carcinogenic potential has been a subject of extensive research. The "K-region" theory of PAH carcinogenicity, which posits that the metabolic epoxidation of the electron-rich K-region of a PAH is a critical step in its activation to a carcinogen, brought significant attention to the 5,6-bond of chrysene.

While a definitive first synthesis of chrysene-5,6-dione is not prominently documented in readily available historical records, its preparation is consistently described in the scientific literature as a straightforward oxidation of the parent hydrocarbon, chrysene. This reaction specifically targets the electronically rich "K-region" of the chrysene molecule, corresponding to the 5- and 6-positions. The synthesis of chrysene-5,6-dione has been referenced in various studies focusing on the development of metal-based DNA intercalators and in the broader context of synthesizing chrysene derivatives for biological evaluation.

Physicochemical Properties

Chrysene-5,6-dione is a solid at room temperature with distinct physical and chemical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₀O₂ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| CAS Number | 2051-10-7 | [1] |

| Appearance | Solid | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis of Chrysene-5,6-dione

The primary method for the synthesis of chrysene-5,6-dione is the direct oxidation of chrysene. This process leverages the high electron density of the 5,6-double bond (the K-region), making it susceptible to attack by oxidizing agents.

Experimental Protocol: Oxidation of Chrysene

While specific historical yields and reaction conditions can vary, a representative protocol for the oxidation of chrysene to chrysene-5,6-dione is as follows:

Materials:

-

Chrysene

-

Oxidizing agent (e.g., chromic acid, sodium dichromate in acetic acid)

-

Glacial acetic acid (solvent)

-

Sodium bisulfite (for quenching)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Recrystallization solvent (e.g., ethanol (B145695) or toluene)

Procedure:

-

Dissolution: Dissolve chrysene in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Oxidation: Slowly add a solution of the oxidizing agent in glacial acetic acid or water to the chrysene solution at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quench: Once the reaction is complete, cool the mixture to room temperature and quench the excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium bisulfite until the color of the excess oxidant is discharged.

-

Precipitation and Filtration: Pour the reaction mixture into a large volume of cold water to precipitate the crude chrysene-5,6-dione. Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Extraction (Alternative to Precipitation): Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like dichloromethane. The combined organic layers are then washed with water and brine.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude chrysene-5,6-dione by column chromatography on silica gel, followed by recrystallization from a suitable solvent to yield the pure product.

Diagram of the Synthesis Workflow:

Spectroscopic Characterization

The structural elucidation of chrysene-5,6-dione relies on various spectroscopic techniques. While a comprehensive set of publicly available, high-resolution spectra specifically for chrysene-5,6-dione is limited, the expected spectral characteristics can be inferred from the structure and data for similar compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7-9 ppm), with chemical shifts and coupling constants dictated by their positions on the chrysene backbone. The symmetry of the molecule would influence the number of distinct proton signals. |

| ¹³C NMR | The spectrum would show signals for the aromatic carbons and, most characteristically, two downfield signals for the carbonyl carbons of the dione (B5365651) moiety (typically in the range of 180-200 ppm). |

| Infrared (IR) | A strong absorption band characteristic of the C=O stretching vibration of the quinone system would be expected in the region of 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |

| UV-Vis | The UV-Vis spectrum would exhibit multiple absorption bands characteristic of the extended π-conjugated system of the chrysenequinone structure. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of chrysene-5,6-dione (m/z = 258.27). |

Biological Significance and Signaling Pathways

Chrysene and its metabolites, including chrysene-5,6-dione, are of significant interest in toxicology and oncology due to their genotoxic and carcinogenic properties. The metabolic activation of chrysene is a key area of study, with the aryl hydrocarbon receptor (AhR) signaling pathway playing a central role.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism. Many PAHs, including chrysene, are known to be agonists of the AhR.

Mechanism of Action:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins. Upon binding of a ligand, such as chrysene, the AhR undergoes a conformational change.

-

Nuclear Translocation: The ligand-bound AhR translocates into the nucleus.

-

Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes encoding for Phase I and Phase II metabolizing enzymes, such as cytochrome P450s (CYPs).

The induction of CYPs by chrysene can lead to its metabolic activation to reactive intermediates, including dihydrodiols and diol epoxides, which can form DNA adducts and initiate carcinogenesis. While chrysene-5,6-dione is a metabolite, its direct interaction with and potential activation of the AhR pathway remains an area for further investigation.

Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Conclusion

Chrysene-5,6-dione represents an important molecule in the study of PAH metabolism and toxicity. Its synthesis via the direct oxidation of chrysene is a well-established, albeit not always highly detailed, procedure in the chemical literature. While much of the biological focus has been on the parent compound and its diol epoxide metabolites, the role of chrysene-5,6-dione in mediating the toxic effects of chrysene, potentially through interactions with pathways like the AhR signaling cascade, warrants further in-depth investigation. This guide provides a foundational understanding for researchers and professionals working to unravel the complex mechanisms of PAH-induced carcinogenesis and to develop novel therapeutic strategies.

References

The Role of 5,6-Chrysenedione in DNA Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) prevalent in the environment, is a procarcinogen that requires metabolic activation to exert its genotoxic effects. While the "diol epoxide" pathway is the most extensively studied mechanism of chrysene-induced DNA damage, the role of other metabolites, such as 5,6-chrysenedione (also known as chrysene-5,6-quinone), is of growing interest. This technical guide provides an in-depth examination of the formation of DNA adducts by chrysene metabolites, with a particular focus on the potential involvement of this compound. It covers the metabolic activation pathways, the nature of the resulting DNA adducts, their mutagenic and carcinogenic consequences, and the cellular responses to this form of DNA damage. Detailed experimental protocols for the detection and quantification of these adducts are provided, along with visualizations of key pathways and workflows to aid in research and development.

Metabolic Activation of Chrysene

Chrysene is metabolically activated in vivo to reactive intermediates that can covalently bind to DNA, forming DNA adducts. The primary and most well-characterized pathway involves the formation of diol epoxides. However, the formation of o-quinones, such as this compound, represents an alternative activation pathway that can contribute to chrysene's genotoxicity, primarily through the generation of reactive oxygen species (ROS).

The Diol Epoxide Pathway

The predominant pathway for the metabolic activation of many PAHs, including chrysene, proceeds through the formation of a bay-region diol epoxide. This multi-step process is catalyzed by cytochrome P450 enzymes and epoxide hydrolase, resulting in the formation of highly reactive electrophiles that readily attack the nucleophilic centers in DNA. For chrysene, this leads to the formation of chrysene-1,2-diol-3,4-oxide.

The o-Quinone Pathway and the Role of this compound

An alternative metabolic pathway for chrysene involves the formation of o-quinones. This compound is a metabolite of chrysene, and its formation is of toxicological significance. Quinones are known to be redox active molecules that can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anions. This process, known as redox cycling, can lead to the excessive production of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals. These ROS can, in turn, induce oxidative damage to DNA, leading to the formation of adducts such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and other oxidative lesions. While direct covalent adduction of DNA by this compound is plausible, the existing literature more strongly supports its role in inducing oxidative DNA damage.

The Elusive Environmental Presence of 5,6-Chrysenedione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) of petrogenic and pyrogenic origin, is a known environmental contaminant. While the parent compound is of concern, its oxidized derivatives, such as 5,6-chrysenedione (also known as chrysene-5,6-dione), are gaining attention due to their potential for increased toxicity and biological activity. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound in the environment, exploring its formation pathways and the analytical methodologies for its detection. Despite the theoretical potential for its formation, direct detection and quantification of this compound in environmental matrices remain a significant challenge, highlighting a critical gap in environmental research.

Formation Pathways of this compound

The presence of this compound in the environment is postulated to occur primarily through the oxidation of chrysene. Two main pathways are considered significant: photochemical oxidation in the atmosphere and aquatic environments, and microbial degradation in soil and sediment.

Photochemical Formation

The atmospheric degradation of chrysene, initiated by hydroxyl (OH) radicals, is a key process that can lead to the formation of oxygenated PAHs.[1][2] Theoretical studies suggest that this process can result in various oxidation products, including hydroxychrysenone, indicating the potential for quinone formation.[1][2]

One laboratory study has provided direct evidence for the photochemical formation of this compound. The study demonstrated that the irradiation of chrysene in an acetonitrile/water solution with UVA light yields both 1,4- and 5,6-chrysenequinones. This reaction is dependent on the presence of dissolved oxygen, and the involvement of a free radical process was confirmed by its suppression with a free radical scavenger.

The logical workflow for the photochemical formation of this compound from chrysene can be visualized as follows:

Microbial Degradation

The biodegradation of chrysene by various bacterial and fungal consortia has been documented.[3][4] These microorganisms can utilize chrysene as a carbon and energy source, leading to its degradation and, in some cases, complete mineralization.[4] The degradation pathways often involve the initial action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. While various metabolites are formed, and pathways such as the phthalic acid pathway have been suggested for the complete breakdown of chrysene, the direct identification of this compound as a stable intermediate in these microbial processes has not been definitively established in the reviewed literature.[4]